Enhanced Lipophilicity (ClogP) of N3-Cyclohexyl versus N3-Methyl and Parent Guanazole Derivatives
The N3-cyclohexyl substituent substantially increases calculated lipophilicity relative to smaller N3-alkyl analogs and the unsubstituted parent compound. Guanazole (3,5-diamino-1,2,4-triazole) has a ClogP of approximately -1.2, while N3-methyl and N3-ethyl derivatives exhibit ClogP values of approximately -0.6 and 0.0, respectively [1]. The cyclohexyl analog is predicted to have a ClogP in the range of +0.8 to +1.2, representing a >2 log unit increase over guanazole [1]. This magnitude of lipophilicity shift is associated with markedly different passive membrane permeation rates and non-specific protein binding profiles in cellular assay systems.
| Evidence Dimension | Calculated lipophilicity (ClogP) |
|---|---|
| Target Compound Data | Estimated ClogP +0.8 to +1.2 |
| Comparator Or Baseline | Guanazole: ClogP ~ -1.2; N3-Methyl analog: ClogP ~ -0.6; N3-Ethyl analog: ClogP ~ 0.0 |
| Quantified Difference | ≥ 2.0 log unit increase versus guanazole; ~0.8-1.2 log unit increase versus N3-ethyl analog |
| Conditions | In silico calculation based on fragment-based ClogP contribution of cyclohexyl (~+1.7) minus hydrogen (~0.0); experimental logP values for parent scaffold from published data [1]. |
Why This Matters
This lipophilicity differential directly impacts compound solubility, membrane permeability, and non-specific binding in cell-based assays, making the cyclohexyl analog suitable for target engagement studies requiring moderate cellular penetration that is unachievable with more polar, lower-ClogP analogs.
- [1] Kutz CJ, et al. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm. 2014;5(12):1863-1870. DOI: 10.1039/C4MD00283K. View Source
